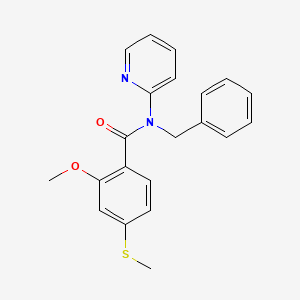![molecular formula C17H17Cl2NO2 B14960537 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C16H15Cl2NO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorophenyl groups and a propanamide moiety, making it a versatile compound for different chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the acylation reaction can be carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials, with reaction times varying from 1 to 10 hours .
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methylene dichloride and catalysts such as aluminum chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar chlorophenyl groups.
2-(4-chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with structural similarities.
2,4-dichlorophenoxyacetic acid (2,4-D): A common herbicide with two chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H17Cl2NO2 |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-17(2,22-15-9-7-14(19)8-10-15)16(21)20-11-12-3-5-13(18)6-4-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
BXPAHNWKDWCGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Propyl 4-{[(2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14960510.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)

![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)

![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)
